molecular formula C16H11ClN4O4S B11009510 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

Cat. No.: B11009510
M. Wt: 390.8 g/mol
InChI Key: HNMDQDBTOHJNGX-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of functional groups such as the chlorophenoxy, thiadiazole, and nitrobenzamide moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1,3,4-thiadiazole: The thiadiazole ring can be constructed by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The 4-chlorophenoxyacetic acid derivative is then coupled with the thiadiazole intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Nitration: The final step involves nitration of the benzamide moiety using a nitrating agent like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride; typically carried out in organic solvents.

    Substitution: Amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for neurodegenerative diseases.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. For example, its inhibition of acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide can be compared with other thiadiazole derivatives, such as:

    5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.

    N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide: Contains a furan ring instead of a nitrobenzamide moiety.

    N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide: Contains a methoxyacetamide group instead of a nitrobenzamide group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C16H11ClN4O4S

Molecular Weight

390.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C16H11ClN4O4S/c17-11-3-7-13(8-4-11)25-9-14-19-20-16(26-14)18-15(22)10-1-5-12(6-2-10)21(23)24/h1-8H,9H2,(H,18,20,22)

InChI Key

HNMDQDBTOHJNGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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